9-(4-methoxyphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Description
This compound belongs to the pyrimidopurine-dione class, characterized by a fused tricyclic core structure with a pyrimidine ring connected to a purine-dione system. The substituents at the 9-position (4-methoxyphenyl) and 3-position (phenethyl) distinguish it from analogs.
Properties
IUPAC Name |
9-(4-methoxyphenyl)-1-methyl-3-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3/c1-26-21-20(22(30)29(24(26)31)16-13-17-7-4-3-5-8-17)28-15-6-14-27(23(28)25-21)18-9-11-19(32-2)12-10-18/h3-5,7-12H,6,13-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKRNBZAPXYPON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CCC3=CC=CC=C3)N4CCCN(C4=N2)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-methoxyphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Purine Core: The initial step involves the synthesis of the purine core through cyclization reactions. This can be achieved using starting materials such as guanine or adenine derivatives.
Substitution Reactions: The methoxyphenyl, methyl, and phenethyl groups are introduced through substitution reactions. These reactions often require specific reagents and catalysts to ensure selective attachment of the desired groups.
Cyclization and Final Assembly: The final step involves cyclization to form the tetrahydropyrimido[2,1-f]purine structure. This step may require specific conditions such as elevated temperatures and the presence of strong acids or bases.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
9-(4-methoxyphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halides or alkyl groups.
Scientific Research Applications
9-(4-methoxyphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound can be used to study the interactions of purine derivatives with enzymes and receptors. It may also serve as a probe for investigating cellular processes involving purines.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs targeting purine-related pathways. It may exhibit pharmacological activities such as anti-cancer or anti-inflammatory effects.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique properties may make it suitable for applications in electronics, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of 9-(4-methoxyphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in purine metabolism and signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA synthesis, leading to anti-cancer effects.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
*Inferred from analogs (e.g., : C₂₄H₂₄ClN₅O₂ → replace Cl with OCH₃).
†Estimated based on structural similarity.
Receptor Affinity and Enzyme Inhibition
- The phenethyl group may enhance blood-brain barrier penetration for CNS targets .
- Compound 5: Exhibits nanomolar affinity for 5-HT₆/₇ receptors (IC₅₀ < 50 nM) and inhibits PDE4B1 (IC₅₀ = 12 nM). The 6,7-dimethoxyisoquinolinyl moiety is critical for dual receptor/enzyme activity .
- Compound (9-(2-chloro-6-fluorobenzyl)-...) : Acts as a MAO-B inhibitor (IC₅₀ = 80 nM), with the chloro-fluorobenzyl group optimizing hydrophobic binding .
- Compound : The 5-chloro-2-methylphenyl group may confer higher metabolic stability compared to methoxy analogs, though receptor data are lacking .
Physicochemical Properties
Biological Activity
9-(4-methoxyphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex purine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and the implications for therapeutic applications.
Chemical Structure and Properties
The compound features a tetrahydropyrimidine ring fused to a purine structure, characterized by the following molecular formula: C22H26N4O2. Its structural complexity allows for diverse interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that derivatives of purine compounds can inhibit cancer cell proliferation. For instance, related compounds have shown IC50 values as low as 16.70 µM against various cancer cell lines such as A549 and MCF7 .
- Enzyme Inhibition : The compound may act as an inhibitor of monoamine oxidase (MAO), which is crucial in regulating neurotransmitter levels. Compounds similar to this have demonstrated significant inhibition of MAO-A and MAO-B enzymes .
- Receptor Interaction : The compound is hypothesized to interact with adenosine receptors (A1 and A2A), which are implicated in numerous physiological processes including sleep regulation and cardiovascular function. For example, certain derivatives have been documented with Ki values indicating their affinity for these receptors in the nanomolar range .
The biological effects of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest : Evidence suggests that purine derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that these compounds can increase ROS levels in cells, contributing to oxidative stress and subsequent cell death in cancerous cells.
- Inhibition of Tumor Migration : In vitro assays have demonstrated that certain derivatives can significantly reduce the migratory capacity of cancer cells, suggesting potential anti-metastatic properties .
Case Studies
Several case studies have highlighted the biological activity of similar purine derivatives:
- Study on Anticancer Properties : A study evaluated a series of tetrahydropyrimidine derivatives for their anticancer activity against various cell lines. The results indicated that modifications at specific positions on the purine ring could enhance cytotoxicity .
- Enzymatic Activity Assessment : Research involving enzyme kinetics showed that specific substitutions on the purine structure significantly affected MAO inhibition rates. This finding underscores the importance of structural modifications in developing potent inhibitors .
Data Summary
The following table summarizes key findings from recent studies on related compounds:
| Compound Name | Target Activity | IC50 (µM) | Ki (nM) |
|---|---|---|---|
| Compound A | MAO-B Inhibition | 260 | 508 |
| Compound B | A1 Receptor | 116 | 217 |
| Compound C | Cancer Cell Growth Inhibition | 16.70 | - |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
